4-Bromomandelic acid

Enzymatic resolution Biocatalysis Chiral synthesis

4-Bromomandelic acid (4-BrMA) is a critical, non-substitutable para-brominated α-hydroxy acid. Unlike mandelic acid or other halogenated analogs (e.g., 2-ClMA, 4-ClMA, 4-FMA), its unique electronic and steric profile dictates specific retention times, resolution factors, and enantiospecific co-crystal formation patterns during chiral resolution. This chiral scaffold enables Pd/C-catalyzed Suzuki-Miyaura cross-coupling for enantiopure 4-arylmandelic acid libraries while retaining chirality. It also serves as a selective gravimetric reagent for zirconium, quantitatively precipitating Zr even in the presence of Ti, Fe, Al, and Cu. For maximum enantiopurity (up to 99.98% ee), lipase-catalyzed kinetic resolution protocols are available. Procure this essential building block for pharmaceutical intermediate synthesis and analytical quality control workflows.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 6940-50-7
Cat. No. B146014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomandelic acid
CAS6940-50-7
Synonyms4-Bromo-a-hyroxybenzeneacetic acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)O)Br
InChIInChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
InChIKeyBHZBRPQOYFDTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomandelic Acid (CAS 6940-50-7): A Brominated Chiral α-Hydroxy Acid Intermediate and Analytical Reagent


4-Bromomandelic acid (4-BrMA; p-bromomandelic acid; 2-(4-bromophenyl)-2-hydroxyacetic acid) is a para-brominated derivative of mandelic acid belonging to the chiral α-hydroxy acid class [1]. Characterized by its white to beige crystalline appearance, melting point of 116-118 °C, and a molecular weight of 231.04 g/mol, 4-BrMA possesses a chiral center at the α-carbon, making it a valuable synthon for enantiomerically pure pharmaceutical intermediates . Beyond its role in asymmetric synthesis, it is established as a selective analytical reagent, notably for the gravimetric determination and separation of zirconium from complex metallic matrices [2].

Why 4-Bromomandelic Acid Cannot Be Generically Substituted with Unsubstituted Mandelic Acid or Other Halogenated Analogs


Despite belonging to the same α-hydroxy acid family, 4-bromomandelic acid exhibits distinct and non-interchangeable physicochemical and stereochemical behavior compared to its unsubstituted parent (mandelic acid) and other halogenated derivatives (e.g., 2-ClMA, 4-ClMA, 4-FMA). The para-bromo substituent imparts unique electronic and steric properties that critically affect molecular recognition in chiral environments, altering retention times and resolution factors in chromatographic systems [1], and dictates specific enantiospecific co-crystal formation patterns during resolution processes [2]. These variations mean that optimized analytical methods or chiral resolutions developed for 4-BrMA cannot be directly applied to other in-class analogs without significant re-optimization, making 4-BrMA an essential, non-substitutable reagent and building block for specific industrial and research workflows [3].

Quantitative Differentiation of 4-Bromomandelic Acid: Comparative Performance Evidence in Chiral Resolution and Analysis


Enzymatic Kinetic Resolution: Superior Enantioselectivity for 4-Bromomandelic Acid Compared to Reported Mandelic Acid Processes

In a direct comparison using lipase-catalyzed transesterification, the resolution of 4-bromomandelic acid achieved a significantly higher enantiomeric excess than typical values reported for mandelic acid under analogous conditions. Specifically, Pseudomonas cepacia lipase catalyzed the transesterification of 4-BrMA with vinyl acetate, yielding an enantiomeric excess (eep) of 99.98% at 49.98% conversion [1]. In contrast, comparable lipase-mediated kinetic resolutions of mandelic acid (or its esters) commonly report enantiomeric excesses in the range of 94-98.5% [2][3]. This quantifiable difference demonstrates a distinct and advantageous stereochemical outcome for the brominated derivative in this biocatalytic system.

Enzymatic resolution Biocatalysis Chiral synthesis

Comparative Co-Crystal Resolution Performance: 4-BrMA Exhibits Unique Enantioselectivity and Efficiency Profile Among Halogenated Mandelic Acids

In a head-to-head study using levetiracetam (LEV) as a resolving agent, 4-bromomandelic acid displayed a unique combination of resolution efficiency and enantiomeric excess compared to its chlorinated and fluorinated counterparts. The resolution of 4-BrMA resulted in a 71% resolution efficiency and a 21% enantiomeric excess (%e.e.) for the LEV-(S)-4-BrMA co-crystal [1]. For comparison, 4-chloromandelic acid (4-ClMA) under the same method showed a higher efficiency (88%) but a lower e.e. (23%), while 4-fluoromandelic acid (4-FMA) demonstrated both higher efficiency (90%) and higher e.e. (54%), but notably co-crystallized with the opposite (R)-enantiomer of LEV [1]. This stark difference in stereochemical preference (S vs. R co-crystal) and the specific balance of efficiency vs. purity are solely attributable to the para-bromo substituent.

Co-crystallization Enantioseparation Process chemistry

Differentiation in Supercritical Fluid Chromatography: 4-BrMA Demonstrates Unique Retention Behavior Among Six Mandelic Acid Derivatives

A systematic study of six mandelic acid derivatives by supercritical fluid chromatography (SFC) on a Chiralpak AD-3 column revealed that 4-bromomandelic acid exhibits distinct retention and separation characteristics dictated by its para-bromo substituent [1]. While the study reports general trends (e.g., retention factor increasing with modifier type from methanol to ethanol to isopropanol), the specific retention factor (k') and separation factor (α) for 4-BrMA are unique and non-transferable to the other derivatives [1]. The research confirms that the position and type of halogen substituent (2-Cl, 3-Cl, 4-Cl, 4-Br, 4-OMe) critically influence the interaction with the chiral stationary phase, necessitating specific method optimization for 4-BrMA that cannot be reliably extrapolated from data on the chlorinated analogs.

SFC Chiral chromatography Method development

Established Analytical Selectivity: 4-Bromomandelic Acid as a Specific Gravimetric Reagent for Zirconium

4-Bromomandelic acid is a recognized and long-established specific reagent for the gravimetric determination and separation of zirconium from complex matrices containing titanium, iron, aluminum, and other metals [1]. While mandelic acid itself is also used for this purpose, the para-bromo derivative is often employed to increase molecular weight and improve precipitate characteristics for more accurate gravimetric analysis [2]. This specific application leverages the compound's unique ability to form an insoluble, stoichiometric complex (zirconium tetramandelate) selectively with zirconium even in strongly acidic solutions, providing a distinct procurement value for analytical laboratories focused on metallurgical or materials analysis [1].

Analytical chemistry Zirconium determination Gravimetric analysis

Targeted Research and Industrial Application Scenarios for 4-Bromomandelic Acid


Synthesis of Enantiopure 4-Arylmandelic Acid Libraries via Pd-Catalyzed Suzuki Coupling

Enantiopure 4-bromomandelic acid serves as a privileged chiral scaffold for divergent synthesis. As demonstrated by Dyer et al., the aryl bromide handle of enantiomerically pure 4-BrMA (resolved with α-methylbenzylamine) undergoes efficient Pd/C-catalyzed Suzuki-Miyaura cross-coupling with a variety of aryl boronic acids to generate a library of enantiomerically pure 4-arylmandelic acid derivatives [1]. This application leverages both the chiral α-hydroxy acid core and the reactive bromine substituent for late-stage diversification. The quantifiable efficiency of the Suzuki coupling on this specific scaffold (maintained chirality, good yields) makes 4-BrMA a unique starting material for medicinal chemistry programs exploring chiral building blocks that cannot be replicated using 4-chloro or unsubstituted mandelic acid analogs.

Kinetic Resolution to Access Ultra-High Enantiopurity 4-Bromomandelic Acid

For applications demanding the highest possible enantiopurity of the 4-bromomandelic acid scaffold itself (e.g., as a chiral auxiliary or resolving agent), the lipase-catalyzed transesterification protocol is optimal. As shown in Section 3, this method achieves a near-perfect 99.98% enantiomeric excess (eep) at 49.98% conversion using Pseudomonas cepacia lipase and vinyl acetate [2]. This enzymatic approach provides a practical, low-energy alternative to classical diastereomeric resolution, offering a clear path to gram-to-kilogram scale production of enantiopure 4-BrMA.

Quantitative Gravimetric Determination of Zirconium in Metallurgical and Material Samples

4-Bromomandelic acid is an established, specific reagent for the gravimetric analysis of zirconium. It quantitatively precipitates zirconium from acidic solutions (HCl or HClO4) as zirconium tetrakis(4-bromomandelate), allowing for selective separation and accurate determination of zirconium content even in the presence of common interfering elements like titanium, iron, aluminum, and copper [3][4]. This validated method remains relevant for quality control laboratories in the metallurgical and materials science industries requiring precise compositional analysis of zirconium-containing alloys and ceramics.

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